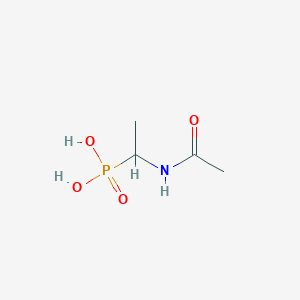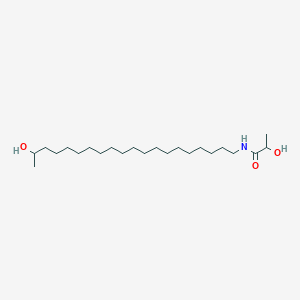
(1-Acetamidoethyl)phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Acetamidoethyl)phosphonic acid: is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to an acetamidoethyl moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-Acetamidoethyl)phosphonic acid typically involves the reaction of acetamidoethyl derivatives with phosphonic acid precursors. One common method is the dealkylation of dialkyl phosphonates under acidic conditions (HCl) or using the McKenna procedure, which involves a two-step reaction with bromotrimethylsilane followed by methanolysis .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: (1-Acetamidoethyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: Conversion to phosphonic acid derivatives.
Reduction: Formation of reduced phosphonate compounds.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include various phosphonic acid derivatives, reduced phosphonates, and substituted phosphonate compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (1-Acetamidoethyl)phosphonic acid is used as a precursor for the synthesis of complex organophosphorus compounds. It serves as a building block for the development of novel materials and catalysts .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structural similarity to natural phosphates allows it to interact with biological molecules, making it a valuable tool in biochemical studies .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is investigated for its role in drug development, particularly as an antibacterial and antiviral agent .
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and surface treatments .
Wirkmechanismus
The mechanism of action of (1-Acetamidoethyl)phosphonic acid involves its interaction with molecular targets such as enzymes and receptors. The compound mimics natural phosphates and carboxylates, allowing it to inhibit metabolic enzymes and disrupt biological pathways. This mechanism is particularly relevant in its antibacterial and antiviral activities .
Vergleich Mit ähnlichen Verbindungen
2-Aminoethylphosphonic acid: Known for its role in biological systems as a natural phosphonate.
(2-Acetamido-1-hydroxyethyl)phosphonic acid: A structurally similar compound with hydroxyl substitution.
Uniqueness: (1-Acetamidoethyl)phosphonic acid is unique due to its specific acetamidoethyl moiety, which imparts distinct chemical and biological properties. Its ability to interact with enzymes and receptors sets it apart from other phosphonic acids .
Eigenschaften
CAS-Nummer |
132685-14-4 |
|---|---|
Molekularformel |
C4H10NO4P |
Molekulargewicht |
167.10 g/mol |
IUPAC-Name |
1-acetamidoethylphosphonic acid |
InChI |
InChI=1S/C4H10NO4P/c1-3(6)5-4(2)10(7,8)9/h4H,1-2H3,(H,5,6)(H2,7,8,9) |
InChI-Schlüssel |
OWNNFWRGXJDEEX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(NC(=O)C)P(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methanone, bis[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-5-yl]-](/img/structure/B14265690.png)

![4-Methoxy-N-{2-[(pyridin-4-yl)amino]pyridin-3-yl}benzene-1-sulfonamide](/img/structure/B14265700.png)


![2-[(4-Methoxyphenyl)methyl]-1,2-benzothiazol-3-one](/img/structure/B14265709.png)


![Silane, [[2,2-difluoro-1-(phenylthio)ethenyl]oxy]trimethyl-](/img/structure/B14265727.png)
![Benzene, 1-[(butylsulfinyl)methyl]-4-(chloromethyl)-](/img/structure/B14265730.png)
![1H-Pyrazolo[1,2-a]pyridazin-1-one, 5,6,7,8-tetrahydro-3-phenyl-](/img/structure/B14265732.png)


